molecular formula C25H28N4O5 B1574319 CXD101

CXD101

カタログ番号 B1574319
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CXD101 is a novel histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Although the exact therapeutic mechanism of action for this compound is not known, oral administration of this agent should inhibit the catalytic activity of HDAC, which results in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling and an altered pattern of gene expression.

科学的研究の応用

1. Role in Cardiovascular Diseases

CXCL10, also known as interferon-inducible protein-10, is part of the CXC chemokine family. It plays a significant role in cardiovascular diseases (CVD), including atherosclerosis, aneurysm formation, and myocardial infarction. CXCL10 is secreted by leukocytes and tissue cells and functions as a chemoattractant for lymphocytes. Its role in CVD, however, shows discrepancies between experimental and clinical settings due to differences in biological actions across species and signaling via different CXCR3 isoforms or independent signaling pathways (van den Borne, Quax, Hoefer, & Pasterkamp, 2014).

2. Cancer Treatment and Immunotherapy

CXD101 is a histone deacetylase inhibitor that reactivates the immune system by increasing tumor expression of MHC I & II and tumoral infiltration by CD8 lymphocytes, while decreasing T Reg cells. It has shown anti-tumor activity as monotherapy and in combination with immune checkpoint inhibitors in colorectal cancer and lymphoma (Saunders et al., 2019), (Eyre et al., 2016).

3. Modulation of Immune-Related Gene Expression

Research has indicated that this compound can alter immune-related gene expression, particularly affecting antigen processing and natural killer cell-mediated cytotoxicity. This modulatory effect is also evident in tumor microenvironments, making this compound a potential candidate for combination therapy with immune checkpoint inhibitors in treating cancers like colorectal cancer (Blaszczak et al., 2021).

4. Emerging Role in Cancer Pathogenesis

CXCL10, which binds to the CXCR3 receptor, is involved in chemotaxis, apoptosis, cell growth regulation, and angiostatic effects. It is associated with several human diseases, including tumor development, metastasis, and dissemination. Understanding its role in disease progression could lead to new therapeutic targets for cancer (Liu, Guo, & Stiles, 2011).

特性

分子式

C25H28N4O5

SMILES

Unknown

外観

Solid powder

同義語

CXD101;  CXD-101;  CXD 101.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。